Cas no 1249999-59-4 ((3-Bromothiophen-2-yl)methanesulfonamide)

(3-Bromothiophen-2-yl)methanesulfonamide is a brominated thiophene derivative featuring a sulfonamide functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s reactive bromine substituent enables selective cross-coupling reactions, such as Suzuki or Stille couplings, facilitating the construction of complex heterocyclic systems. The sulfonamide moiety enhances its utility in medicinal chemistry, particularly in the development of enzyme inhibitors or bioactive molecules targeting sulfur-containing proteins. Its well-defined structure and high purity ensure reproducibility in synthetic applications. This compound is particularly suited for researchers exploring thiophene-based scaffolds in drug discovery or material science, offering a versatile building block for further functionalization.
(3-Bromothiophen-2-yl)methanesulfonamide structure
1249999-59-4 structure
Product Name:(3-Bromothiophen-2-yl)methanesulfonamide
CAS No:1249999-59-4
MF:C5H6BrNO2S2
MW:256.140637874603
MDL:MFCD16094112
CID:5242342
PubChem ID:61728861
Update Time:2026-03-08

(3-Bromothiophen-2-yl)methanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • (3-bromothiophen-2-yl)methanesulfonamide
    • 2-Thiophenemethanesulfonamide, 3-bromo-
    • (3-Bromothiophen-2-yl)methanesulfonamide
    • MDL: MFCD16094112
    • Inchi: 1S/C5H6BrNO2S2/c6-4-1-2-10-5(4)3-11(7,8)9/h1-2H,3H2,(H2,7,8,9)
    • InChI Key: CJANCGIDWNRUNG-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1CS(N)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 223
  • XLogP3: 0.8
  • Topological Polar Surface Area: 96.8

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(3-Bromothiophen-2-yl)methanesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:1249999-59-4)(3-Bromothiophen-2-yl)methanesulfonamide
Order Number:A997107
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:20
Price ($):834.0
Email:sales@amadischem.com

Additional information on (3-Bromothiophen-2-yl)methanesulfonamide

Recent Advances in the Study of (3-Bromothiophen-2-yl)methanesulfonamide (CAS: 1249999-59-4) in Chemical Biology and Pharmaceutical Research

The compound (3-Bromothiophen-2-yl)methanesulfonamide (CAS: 1249999-59-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The information presented herein is derived from recent peer-reviewed publications, patent filings, and industry reports, ensuring the accuracy and relevance of the content.

Recent studies have highlighted the role of (3-Bromothiophen-2-yl)methanesulfonamide as a versatile intermediate in the synthesis of novel heterocyclic compounds. Its bromothiophene core and methanesulfonamide moiety make it an attractive scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting protein kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its kinase inhibitory properties, (3-Bromothiophen-2-yl)methanesulfonamide has shown promise in the field of oncology. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that derivatives of this compound exhibit potent cytotoxic effects against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The study attributed these effects to the compound's ability to induce apoptosis through the modulation of key signaling pathways, such as the PI3K/AKT/mTOR axis.

From a synthetic chemistry perspective, advancements have been made in optimizing the production of (3-Bromothiophen-2-yl)methanesulfonamide. A 2022 patent application (WO2022156789) described an improved synthetic route that enhances yield and purity while reducing environmental impact. This development is particularly significant for scaling up production for further pharmacological evaluation and potential clinical trials.

Despite these promising findings, challenges remain in the development of (3-Bromothiophen-2-yl)methanesulfonamide-based therapeutics. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and requires further structural optimization to improve its drug-like properties. Researchers are currently exploring various prodrug strategies and formulation approaches to address these limitations, as evidenced by recent publications in European Journal of Pharmaceutical Sciences.

In conclusion, (3-Bromothiophen-2-yl)methanesulfonamide (CAS: 1249999-59-4) represents a compelling case study in the intersection of chemical biology and drug discovery. Its diverse biological activities, coupled with recent synthetic advancements, position it as a valuable scaffold for future therapeutic development. Ongoing research efforts are expected to further elucidate its mechanism of action and expand its potential applications in treating various diseases, particularly in the areas of inflammation and oncology.

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Amadis Chemical Company Limited
(CAS:1249999-59-4)(3-Bromothiophen-2-yl)methanesulfonamide
A997107
Purity:99%
Quantity:1g
Price ($):834.0
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